6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
CAS No.: 2640960-28-5
Cat. No.: VC11852578
Molecular Formula: C15H15BrN4S
Molecular Weight: 363.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640960-28-5 |
|---|---|
| Molecular Formula | C15H15BrN4S |
| Molecular Weight | 363.3 g/mol |
| IUPAC Name | 6-bromo-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C15H15BrN4S/c1-10-17-4-5-19(10)7-11-8-20(9-11)15-18-13-3-2-12(16)6-14(13)21-15/h2-6,11H,7-9H2,1H3 |
| Standard InChI Key | MBFHBMBIYBIHCK-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)Br |
| Canonical SMILES | CC1=NC=CN1CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)Br |
Introduction
The compound 6-Bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole represents a hybrid structure combining brominated benzothiazole and imidazole frameworks. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article provides a detailed exploration of its structure, synthesis, and potential applications.
Structural Features
The molecular structure of the compound comprises:
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A benzothiazole core substituted at position 6 with a bromine atom.
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An azetidine ring linked to the benzothiazole at position 2.
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A methyl-imidazole moiety attached to the azetidine ring via a methylene group.
This combination introduces heteroaromatic and halogenated functionalities that enhance its chemical reactivity and biological interactions.
Synthesis Pathways
The synthesis of this compound likely involves multi-step reactions, including:
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Formation of Benzothiazole Core: Benzothiazoles are typically synthesized by cyclization of 2-aminothiophenols with carboxylic acids or derivatives.
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Bromination: Selective bromination at the 6th position using brominating agents like N-bromosuccinimide (NBS).
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Azetidine Functionalization: Introduction of the azetidine ring via nucleophilic substitution reactions.
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Attachment of Imidazole Derivative: Coupling with a methyl-imidazole derivative through alkylation or condensation.
Biological Activities
Compounds containing benzothiazole and imidazole scaffolds have been extensively studied for their pharmacological properties:
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Anticancer Potential: Benzothiazoles are known to inhibit tumor cell proliferation by targeting DNA or specific enzymes involved in cancer progression .
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Antibacterial Activity: The azetidine ring enhances membrane permeability, making such compounds effective against Gram-positive and Gram-negative bacteria .
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Anti-inflammatory Effects: Imidazole derivatives modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) .
Analytical Characterization
The structural elucidation of this compound would involve:
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Spectroscopic Techniques:
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Infrared (IR) spectroscopy to identify functional groups.
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Nuclear Magnetic Resonance (NMR) spectroscopy for proton and carbon environments.
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Mass Spectrometry (MS) for molecular weight confirmation.
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Crystallographic Analysis:
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X-ray diffraction (XRD) to determine three-dimensional molecular geometry.
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Potential Applications
Given its structural features:
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Drug Discovery: The compound can serve as a lead molecule for developing multi-target drugs.
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Catalysis: Heterocyclic compounds with bromine have been explored as catalysts in organic transformations.
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Material Science: Benzothiazoles are used in optoelectronic materials due to their photophysical properties.
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